molecular formula C8H4BrClN2O B14037500 4-Bromo-7-chlorophthalazin-1(2H)-one

4-Bromo-7-chlorophthalazin-1(2H)-one

Cat. No.: B14037500
M. Wt: 259.49 g/mol
InChI Key: RHFYWDUIXMIXKW-UHFFFAOYSA-N
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Description

4-Bromo-7-chlorophthalazin-1(2H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a phthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chlorophthalazin-1(2H)-one typically involves the halogenation of phthalazinone derivatives. A common method might include:

    Starting Material: Phthalazinone

    Reagents: Bromine and chlorine sources (e.g., N-bromosuccinimide for bromination, and thionyl chloride for chlorination)

    Conditions: Reactions are often carried out in the presence of a catalyst or under specific temperature and solvent conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chlorophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chlorophthalazin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-chlorophthalazin-1(2H)-one: can be compared with other halogenated phthalazinone derivatives, such as:

Uniqueness

The unique combination of bromine and chlorine substituents on the phthalazinone core might confer distinct chemical reactivity and biological activity compared to other halogenated derivatives. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

4-bromo-7-chloro-2H-phthalazin-1-one

InChI

InChI=1S/C8H4BrClN2O/c9-7-5-2-1-4(10)3-6(5)8(13)12-11-7/h1-3H,(H,12,13)

InChI Key

RHFYWDUIXMIXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NN=C2Br

Origin of Product

United States

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